Cas no 1421500-88-0 (2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine)

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine structure
1421500-88-0 structure
Product name:2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
CAS No:1421500-88-0
MF:C22H21F3N4O2
Molecular Weight:430.422955274582
CID:5406357

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • [4-(imidazol-1-ylmethyl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
    • 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
    • インチ: 1S/C22H21F3N4O2/c23-22(24,25)18-5-6-20(27-13-18)31-19-7-10-29(11-8-19)21(30)17-3-1-16(2-4-17)14-28-12-9-26-15-28/h1-6,9,12-13,15,19H,7-8,10-11,14H2
    • InChIKey: RCOJGJLIVUEXGI-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(CN2C=NC=C2)C=C1)(N1CCC(OC2=NC=C(C(F)(F)F)C=C2)CC1)=O

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6359-0422-25mg
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
1421500-88-0
25mg
$109.0 2023-09-09
Life Chemicals
F6359-0422-5mg
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
1421500-88-0
5mg
$69.0 2023-09-09
Life Chemicals
F6359-0422-40mg
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
1421500-88-0
40mg
$140.0 2023-09-09
Life Chemicals
F6359-0422-50mg
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
1421500-88-0
50mg
$160.0 2023-09-09
Life Chemicals
F6359-0422-5μmol
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
1421500-88-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6359-0422-2mg
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
1421500-88-0
2mg
$59.0 2023-09-09
Life Chemicals
F6359-0422-75mg
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
1421500-88-0
75mg
$208.0 2023-09-09
Life Chemicals
F6359-0422-1mg
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
1421500-88-0
1mg
$54.0 2023-09-09
Life Chemicals
F6359-0422-30mg
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
1421500-88-0
30mg
$119.0 2023-09-09
Life Chemicals
F6359-0422-20mg
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine
1421500-88-0
20mg
$99.0 2023-09-09

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine 関連文献

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridineに関する追加情報

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine (CAS No. 1421500-88-0) is a complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its intricate structure, which includes a pyridine ring substituted with a trifluoromethyl group and an oxygen-containing piperidine moiety. The presence of the imidazole group further enhances its functional versatility, making it a subject of interest in contemporary chemical research.

Recent studies have highlighted the importance of imidazole-containing compounds in drug discovery, particularly due to their ability to act as hydrogen bond donors and acceptors. The benzoyl group in this compound contributes to its aromatic stability, while the piperidine ring introduces flexibility and additional functional groups for potential interactions. The trifluoromethyl substituent on the pyridine ring not only increases the molecule's lipophilicity but also imparts unique electronic properties that are crucial for its activity in biological systems.

One of the most promising applications of this compound lies in its potential as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs that can replace parts of a molecule while retaining or enhancing its biological activity. The combination of the imidazole, benzoyl, and piperidine moieties in this compound makes it an ideal candidate for exploring new drug leads. Recent research has demonstrated that such compounds can exhibit potent activity against various enzyme targets, including kinases and proteases, which are critical in disease pathways such as cancer and inflammation.

The synthesis of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the imidazole ring, the coupling of the benzoyl group to the piperidine moiety, and the introduction of the trifluoromethyl substituent on the pyridine ring. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for both academic and industrial applications.

In terms of pharmacokinetics, this compound has shown favorable properties in preclinical studies. Its lipophilicity, as indicated by the trifluoromethyl group, enhances its absorption across biological membranes. Additionally, the presence of hydrogen bond donors and acceptors improves its solubility and bioavailability. These characteristics make it an attractive candidate for further development into orally active drugs.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound at the molecular level. Molecular docking studies have revealed that it can bind effectively to various protein targets, suggesting its potential as a lead compound in drug discovery programs. Furthermore, quantum mechanical calculations have provided insights into its electronic structure, which is essential for predicting its reactivity and stability under different conditions.

The environmental impact of this compound is another area of growing interest. As industries increasingly prioritize sustainability, researchers are exploring green chemistry approaches to synthesize this compound using renewable feedstocks and energy-efficient methods. Initial studies have shown that enzymatic catalysis and microwave-assisted synthesis can significantly reduce the environmental footprint of its production process.

In conclusion, 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine (CAS No. 1421500-88

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